3-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-7(2-4-8)9-5-6-14(12,13)11-9/h1-4,9,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNNAWFFLRUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromobenzylamine with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Bromobenzylamine+Sulfur Dioxide+Oxidizing Agent→3-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Compounds with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromophenyl-Substituted Isothiazolidines
The position of the bromophenyl group on the isothiazolidine ring significantly impacts physicochemical and biological properties. Key analogs include:
- 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide (CAS: 71703-15-6): The bromine is meta-substituted on the phenyl ring, attached to the 2-position of the isothiazolidine. This isomer exhibits lower commercial availability (1 supplier) compared to the target compound .
- 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS: 71703-16-7): A para-bromo analog at the 2-position, priced at USD 234/5g (96% purity). Its distinct substitution pattern may alter solubility and metabolic stability .
| Compound Name | CAS Number | Substituent Position | Purity (%) | Price (5g) | Suppliers |
|---|---|---|---|---|---|
| 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide | 27147-97-3 | 3-position | 98 | N/A | 1 |
| 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide | 71703-15-6 | 2-position (meta) | 98 | N/A | 1 |
| 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide | 71703-16-7 | 2-position (para) | 96 | USD 234 | Multiple |
Key Differences :
- Synthetic Accessibility : Derivatives with substituents at the 2-position (e.g., 71703-16-7) are more readily synthesized via sulfonyl chloride intermediates (), while 3-substituted variants may require specialized cyclization methods .
Substituent Variations in Isothiazolidine Derivatives
Replacing the bromophenyl group with other substituents alters bioactivity and applications:
- Alkyl-Substituted Derivatives :
- Pharmaceutical Derivatives: SLC3035: A thieno[3,2-d]pyrimidin-2-amine derivative with an isothiazolidine 1,1-dioxide moiety. This compound demonstrates kinase inhibition activity, highlighting the role of fused heterocycles in enhancing target affinity . Rapamycin-Isothiazolidine Conjugates: Novartis patents describe isothiazolidine-containing rapamycin derivatives for immunosuppressive and anticancer applications. The bromophenyl group in the target compound may offer distinct pharmacokinetic profiles compared to these conjugates .
Reactivity in Cross-Coupling :
- Boronic acid derivatives (e.g., 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide) serve as substrates for Suzuki-Miyaura reactions, enabling biaryl synthesis. The target compound’s para-bromo substituent may enhance oxidative stability in such reactions compared to meta-substituted analogs .
Biological Activity
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C9H10BrN2O2S
- Molecular Weight: 273.15 g/mol
The presence of the bromophenyl group attached to the isothiazolidine ring contributes to its unique properties, allowing for various interactions with biological targets.
The biological activity of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide is primarily attributed to its interaction with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the isothiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activity, leading to diverse biological effects.
Antimicrobial Activity
Research has indicated that 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as a therapeutic agent against infections .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound possesses promising antibacterial properties suitable for further development into therapeutic agents .
Anticancer Activity Evaluation
In another research study focusing on the anticancer potential of this compound, it was found to significantly reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-bromophenyl)isothiazolidine 1,1-dioxide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, potassium carbonate in anhydrous acetone facilitates coupling of bromophenyl intermediates with isothiazolidine precursors under reflux, as described in the synthesis of structurally similar compounds . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.1 equiv. of bromide intermediates), and using inert atmospheres to prevent oxidation. Purification via silica gel chromatography (e.g., PE/EtOAc gradients) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-(4-bromophenyl)isothiazolidine 1,1-dioxide from its analogs?
- Methodological Answer :
- ¹H NMR : The bromophenyl group exhibits deshielded aromatic protons (δ ~7.5–7.8 ppm), while the isothiazolidine ring protons appear as multiplet signals (δ ~3.0–4.5 ppm) due to ring strain and SO₂ group effects.
- ¹³C NMR : The sulfone group (SO₂) induces downfield shifts (~55–60 ppm for adjacent carbons).
- MS : The molecular ion cluster ([M+H]⁺) should match the exact mass (C₉H₉BrNO₂S: calculated ~290.96 g/mol). LCMS with ESI-API is recommended for rapid validation .
- Comparative analysis with analogs (e.g., methyl or methoxy derivatives) requires attention to substituent-induced shifts .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 3-(4-bromophenyl)isothiazolidine 1,1-dioxide derivatives across studies?
- Methodological Answer : Divergence in activity data often arises from differences in assay design or receptor models. For example:
- Receptor Heterogeneity : Studies using single-receptor models (e.g., rat I7) may yield biased activity profiles compared to multi-receptor systems (e.g., 52 mouse receptors tested by Saito et al.) .
- Data Normalization : Use standardized metrics (e.g., EC₅₀/IC₅₀) and cross-validate results with orthogonal assays (e.g., SPR vs. cell-based luciferase).
- Structural Confirmation : Ensure synthesized derivatives are re-characterized post-biological testing to rule out degradation or isomerization .
Q. How can computational modeling predict the reactivity of 3-(4-bromophenyl)isothiazolidine 1,1-dioxide in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effect of the bromophenyl and sulfone groups to predict sites for nucleophilic/electrophilic attacks. For example, the sulfone group enhances electrophilicity at the isothiazolidine C3 position.
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in rapamycin derivatives) and guide functionalization .
- Meta-Analysis : Cross-reference computational predictions with experimental data from analogous compounds (e.g., 1,4-butan sultone derivatives) to validate reactivity trends .
Q. What are the challenges in integrating 3-(4-bromophenyl)isothiazolidine 1,1-dioxide into hybrid molecules (e.g., dual-acting modulators), and how are they addressed?
- Methodological Answer :
- Steric Hindrance : The bromophenyl group may impede conjugation with bulky partners (e.g., triazine rings). Use spacer groups (e.g., polyethylene glycol) or click chemistry (CuAAC) to mitigate steric effects .
- Solubility : The sulfone group improves aqueous solubility but may reduce membrane permeability. Balance by introducing hydrophilic substituents (e.g., hydroxyl groups) during functionalization .
- Characterization : Employ tandem MS/MS and 2D NMR (HSQC, HMBC) to confirm hybrid structures and assess conformational stability .
Data Contradiction Analysis
Q. Why do catalytic methods for synthesizing isothiazolidine derivatives show variable yields in the presence of bromophenyl groups?
- Methodological Answer : The electron-deficient nature of the bromophenyl group can deactivate catalysts (e.g., Pd in cross-coupling reactions). Strategies include:
- Catalyst Tuning : Use electron-rich ligands (e.g., PPh₃) to enhance catalytic activity.
- Microwave Assistance : Reduce reaction time and side-product formation via controlled heating (e.g., 100°C for 30 min vs. 24-hour reflux) .
- Additive Screening : Ionic liquids (e.g., [HMIm]BF₄) improve reaction efficiency by stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
